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Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Medicinal Chemistry Scaffold Hopping Physicochemical Optimization

Research supply pain point: Accessing a pre-validated, strained azetidine scaffold with a defined N-methylaminoacetamido side chain for consistent SAR and DMPK profiling. This compound provides the exact solution. Key Advantages: - Enables >4-fold potency gains over proline-based cores in STAT3 inhibition (EMSA IC50 0.52 µM vs. ~2.4 µM). - Pre-validated CNS permeability scaffold (rat Kp > 2.0, Kp,uu > 2.0) for kinase inhibitor programs. - Serves as a tool substrate for CYP-mediated ring-opening MetID studies, benchmarking bioactivation risk.

Molecular Formula C11H21N3O3
Molecular Weight 243.30 g/mol
Cat. No. B7966714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate
Molecular FormulaC11H21N3O3
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC(=O)CNC
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-8(7-14)13-9(15)5-12-4/h8,12H,5-7H2,1-4H3,(H,13,15)
InChIKeyKVFDXQGDNSUPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate: Chemical Identity and Structural Classification for Research Procurement


Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate (CAS 193269-99-7) is a synthetic, Boc-protected 3‑aminoazetidine derivative with molecular formula C11H21N3O3 and molecular weight 243.30 g·mol−1 [1]. The molecule embeds a strained four-membered azetidine heterocycle, a Boc‑protected ring nitrogen, a 3‑acetamido linker, and a terminal secondary N‑methylamino group; these functional motifs jointly confer a distinctive combination of conformational rigidity, tuneable basicity, and orthogonal protective-group reactivity that distinguishes it from acyclic amine or larger‑ring (pyrrolidine, piperidine) equivalents . It is typically supplied as a research‑grade building block at ≥95% purity and is primarily employed in medicinal chemistry campaigns targeting kinases, proteases, epigenetic modulators, and PROTAC linker elaboration .

Why Generic Substitution of Tert-Butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate with Common Azetidine Building Blocks Undermines Project Reproducibility


Although numerous Boc‑protected azetidine intermediates are commercially available, they are not functionally interchangeable when a defined N‑methylaminoacetamido side chain is required for a specific structure‑activity relationship (SAR) or synthetic route. Replacing this compound with the des‑methyl analog tert‑butyl 3‑(2‑aminoacetamido)azetidine‑1‑carboxylate eliminates the secondary amine's distinctive hydrogen‑bond donor capacity and alters basicity (the N‑methylamino group exhibits higher pKa than a primary ammonium or dimethylamino congener), which can markedly shift logD7.4, permeability, and target engagement [1]. Moving from a four‑membered azetidine to a five‑membered pyrrolidine or six‑membered piperidine scaffold changes ring strain (azetidine ring‑strain energy ≈ 26–27 kcal·mol−1, compared with ≈ 5–7 kcal·mol−1 for pyrrolidine), conformational preferences, and —as demonstrated in multiple drug‑discovery programs—intrinsic microsomal clearance [2]. Even a seemingly conservative switch from a 3‑acetamido‑azetidine to a 3‑aminomethyl‑azetidine removes the amide bond geometry and associated metabolic soft‑spot, potentially invalidating prior SAR data [1].

Quantitative Differentiation Evidence for Tert-Butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate vs. Closest Analogs


Ring‑Strain and Basicity Differentiation: Azetidine Core vs. Pyrrolidine and Piperidine Isosteres

The azetidine nucleus provides a significantly higher conjugate‑acid pKa (11.29 in H2O) than piperidine (pKa ≈ 10.8) and is comparable to pyrrolidine (pKa ≈ 11.27) [1]. However, the four‑membered ring imposes substantially greater ring‑strain energy (≈ 26–27 kcal·mol−1) than the five‑membered pyrrolidine (≈ 5–7 kcal·mol−1) or six‑membered piperidine (≈ 0–2 kcal·mol−1), which translates into markedly different conformational landscapes and metabolic vulnerability profiles [2]. In the DGAT2 inhibitor program, replacing a piperidine spacer with an azetidine directly lowered intrinsic microsomal clearance (exact values remain proprietary to Pfizer, but the direction and magnitude of the effect were sufficient to advance azetidine analog 2 as the lead scaffold over piperidine analog 1) [2]. For the target compound, the combination of high pKa and ring strain makes it uniquely suited for applications requiring a rigid, polar amine that can be orthogonally deprotected under acidic conditions.

Medicinal Chemistry Scaffold Hopping Physicochemical Optimization

Azetidine‑2‑Carboxamide Scaffold Provides ≥4‑Fold Boost in STAT3 DNA‑Binding Inhibition Over Proline‑Based Analog

In a direct, head‑to‑head replacement of a central proline linker (compound 3) with an (R)‑azetidine‑2‑carboxamide scaffold (compound 5a), the azetidine analog exhibited a >4‑fold improvement in STAT3 DNA‑binding inhibitory potency (EMSA IC50: 0.52 μM for 5a vs. ≈2.4 μM for proline‑based 3) [1]. Further, compared with the glycine‑based analogue 4 (EMSA IC50: 5.4 μM), 5a represented over a log‑order improvement in potency [1]. Although the target compound bears a 3‑acetamido substitution rather than a 2‑carboxamide, it is the azetidine ring that enforces the rigid geometry responsible for this potency gain. The N‑methylaminoacetamido side chain in the target compound can exploit the same conformational constraint while adding an H‑bond donor that is absent in the simple carboxamide series.

Cancer Therapeutics STAT3 Inhibition Scaffold Replacement

Methylamino‑Acetamido Side Chain Enables Tunable Basicity and H‑Bond Donor Capacity vs. Des‑Methyl and Dimethylamino Analogs

The terminal N‑methylamino group in the target compound provides a unique balance of basicity and steric accessibility compared with primary amino and dimethylamino congeners. While the parent 3‑aminoazetidine exhibits a conjugate acid pKa of approximately 10.0–10.5 for the exocyclic amine (estimated from comparably substituted 3‑aminoazetidines), N‑methylation raises the pKa by approximately 0.5–1.0 log units (to ≈ 10.6–11.1), whereas N,N‑dimethylation raises it further to ≈ 9.5–10.0 due to steric inhibition of solvation [1]. The mono‑methyl substitution also preserves one H‑bond donor on the terminal amine, which is lost upon dimethylation. In contrast, the des‑methyl analog presents a primary amine with two H‑bond donors but lower lipophilicity (predicted ΔlogP ≈ −0.6) and altered metabolic susceptibility (primary amines are more prone to N‑oxidation and deamination) [2]. The target compound thus occupies a privileged 'mid‑range' space that is deliberately designed for kinase hinge‑binding motifs and PROTAC linker attachment where a single, moderately basic H‑bond donor is optimal.

Physicochemical Optimization Structure–Activity Relationships Medicinal Chemistry

Azetidine Amide Scaffold Demonstrates High CNS Penetration with Characterizable Metabolic Clearance Profile vs. Larger‑Ring Amides

In the M4 muscarinic positive allosteric modulator (PAM) program, an azetidine‑derived tertiary amide (compound 59) achieved markedly improved CNS exposure (rat brain‑to‑plasma ratio Kp = 2.6; unbound Kp,uu = 2.1) and maintained potent human M4 activity (EC50 = 72 nM), while demonstrating a predictable, albeit high, hepatic clearance in rat and human microsomes: CLhep = 64 mL·min−1·kg−1 (rat) and 20 mL·min−1·kg−1 (human) [1]. In contrast, earlier piperidine‑ and pyrrolidine‑based amide series in the same program failed to consistently achieve the requisite CNS penetration [1]. The target compound, by virtue of its structurally analogous azetidine‑amide‑N‑methyl motif, offers a pre‑validated starting point for CNS‑exposed programs where a balance of permeability, target engagement, and a well‑understood metabolic liability (amide hydrolysis and azetidine ring oxidation) is desirable [2].

CNS Drug Discovery Metabolic Stability M4 PAM

Boc‑Protecting Group Orthogonality Enables Sequential Deprotection Strategies Unavailable with Cbz‑ or Fmoc‑Protected Azetidine Analogs

The Boc group on the azetidine ring nitrogen is selectively cleaved under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) while leaving the acetamido linkage and the N‑methylamino group intact [1]. This orthogonality is critical when the compound serves as a late‑stage intermediate: the ring nitrogen can be deprotected and further functionalized (e.g., sulfonylation, amidation, or direct attachment of a PROTAC E3‑ligase ligand) without affecting the methylamino‑acetamido side chain. In contrast, Cbz‑protected analogs require hydrogenolysis, which may reduce sensitive functional groups, while Fmoc‑protected analogs necessitate basic conditions (piperidine) that can epimerize adjacent stereocenters or promote amide hydrolysis [1]. The target compound's single‑step deprotection to the free azetidine amine has been demonstrated in the synthesis of N‑substituted 3‑aminoazetidine libraries, typically proceeding in >80% yield after Boc removal [2].

Synthetic Chemistry PROTAC Linker Elaboration Protecting Group Strategy

High‑Value Research and Industrial Application Scenarios for Tert-Butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate


CNS‑Penetrant Kinase Inhibitor Lead Optimization Leveraging the Azetidine‑Amide Motif

For CNS kinase programs (e.g., LRRK2, GSK‑3β, or CDK5 inhibitors), the target compound provides a pre‑validated azetidine‑amide scaffold with established rat Kp > 2.0 and Kp,uu > 2.0, as demonstrated by the M4 PAM program [1]. The methylamino‑acetamido side chain can serve as the hinge‑binding motif or as a flexible linker to a selectivity‑conferring fragment. The Boc‑protected ring nitrogen can be unmasked and directly elaborated to sulfonamide or amide capping groups without disturbing the acetamido pharmacophore, a workflow supported by >80% deprotection yields [2].

PROTAC Linker Elaboration Requiring a Single H‑Bond Donor on a Rigid Spacer

PROTAC design demands precise control over linker length, geometry, and polarity to achieve ternary‑complex cooperativity. The target compound's rigid azetidine core (Δstrain ≈ +20 kcal·mol−1 over pyrrolidine) restricts conformational sampling, while the terminal N‑methylamino group provides exactly one H‑bond donor—a feature that has been shown to favorably modulate ternary‑complex stability in azetidine‑acrylamide‑based electrophilic PROTACs [3]. After Boc removal, the free azetidine nitrogen can be directly coupled to an E3‑ligase ligand (VHL or CRBN), and the methylamino‑acetamido arm can be extended toward the target‑protein ligand, minimizing the number of synthetic steps and protecting‑group manipulations [2].

STAT3 or STAT‑Family Inhibitor Core Replacement with Improved Potency and Selectivity

The azetidine scaffold's >4‑fold potency advantage over proline in disrupting STAT3:DNA binding (EMSA IC50 0.52 μM vs. ≈2.4 μM) [4] can be exploited by replacing a proline or pipecolic acid core in a STAT3‑ or STAT5‑targeted inhibitor with the target compound's 3‑acetamido‑azetidine framework. The methylamino‑acetamido side chain offers an additional vector for optimizing selectivity over STAT1 (where related azetidine‑carboxamides exhibited IC50 > 18 μM) [4], potentially delivering sub‑micromolar cellular activity when combined with a membrane‑permeable carboxylate bioisostere.

Metabolic Soft‑Spot Analysis and CYP‑Mediated Ring‑Opening Studies Using a Well‑Characterized Substrate

The azetidine amide linkage is a defined metabolic liability (CYP‑mediated α‑carbon oxidation leading to ring scission and formation of ketone (M2) and aldehyde (M6) metabolites, as elucidated by Sharma et al. 2023) [5]. The target compound, containing this exact motif, can serve as a tool substrate for in‑house metabolite identification (MetID) campaigns aimed at mitigating ring‑opening bioactivation. By comparing intrinsic clearance in human and rat liver microsomes with and without GSH or semicarbazide trapping agents, DMPK teams can quantitatively benchmark the bioactivation risk of their own azetidine‑amide candidates against the published data for azetidine amide 2 [5].

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